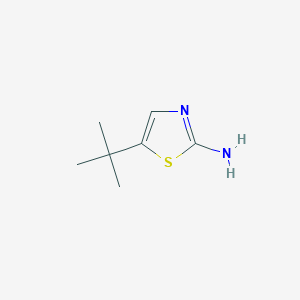

5-Tert-butyl-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

5-tert-butyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVUVTIITAMAPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Tert-butyl-1,3-thiazol-2-amine: Structure, Synthesis, and Scientific Significance

Abstract

The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents. Its unique electronic properties and versatile synthetic accessibility have established it as a critical building block in drug discovery. This guide provides a comprehensive technical overview of a specific, valuable derivative: 5-Tert-butyl-1,3-thiazol-2-amine. We will explore its chemical architecture, delve into the mechanistic underpinnings of its synthesis via the classic Hantzsch reaction, provide a detailed experimental protocol, and discuss its relevance to researchers in the pharmaceutical sciences. The strategic incorporation of a tert-butyl group significantly influences the molecule's lipophilicity and metabolic profile, making it a compound of considerable interest for developing novel therapeutics.

Introduction: The Prominence of the 2-Aminothiazole Scaffold

Heterocyclic compounds form the bedrock of pharmaceutical sciences, with a vast number of approved drugs incorporating these cyclic structures. Among them, the thiazole ring—a five-membered heterocycle containing both sulfur and nitrogen—is particularly noteworthy.[1] The 2-aminothiazole derivative is a recurring motif in drugs exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] This biological versatility stems from the ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with diverse biological targets.

The subject of this guide, this compound, is distinguished by the presence of a bulky tert-butyl substituent at the C5 position. This functional group is often strategically employed in drug design to enhance metabolic stability by sterically shielding adjacent sites from enzymatic degradation and to increase lipophilicity, which can improve membrane permeability and oral bioavailability.

Chemical Structure and Physicochemical Properties

The structural identity and physical characteristics of a compound are fundamental to its application in research and development. This compound is an aromatic compound whose structure is defined by the thiazole ring, an amino group at the C2 position, and a tert-butyl group at the C5 position.

(Note: A 2D structure image would be placed here in a final document)

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-(tert-butyl)-1,3-thiazol-2-amine | |

| CAS Number | 299417-31-5 | [2] |

| Molecular Formula | C₇H₁₂N₂S | [3] |

| Molecular Weight | 156.25 g/mol | [3] |

| Appearance | Expected to be a colorless or pale yellow solid | General |

| Solubility | Soluble in organic solvents like ethanol, methanol, DMSO; sparingly soluble in water. | [4] |

| SMILES | CC(C)(C)C1=C(N)N=CS1 | |

| InChIKey | CUWZBHVYLVGOAB-UHFFFAOYSA-N | [3] |

Synthesis via the Hantzsch Thiazole Synthesis

The most robust and widely adopted method for constructing the 2-aminothiazole ring system is the Hantzsch Thiazole Synthesis, first reported in the late 19th century.[1][5] This reaction remains a cornerstone of heterocyclic chemistry due to its efficiency and the ready availability of starting materials.[5] The synthesis involves the condensation of an α-haloketone with a thioamide derivative, which in this case is thiourea.[6]

Principle and Retrosynthesis

The core transformation involves the reaction between thiourea and an appropriate α-haloketone. To yield the target molecule, this compound, the required precursor is an α-haloketone with a tert-butyl group adjacent to the carbonyl. This key intermediate is 1-bromo-3,3-dimethyl-2-butanone , also known as 1-bromopinacolone.[7][8]

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established pathway involving nucleophilic substitution followed by intramolecular cyclization and dehydration.[6]

-

Nucleophilic Attack (Sₙ2): The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic α-carbon of 1-bromo-3,3-dimethyl-2-butanone. This displaces the bromide ion in a classic Sₙ2 reaction, forming an isothiouronium salt intermediate.[6]

-

Intramolecular Cyclization: One of the amino groups of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon.

-

Dehydration: This cyclization event forms a 4-hydroxy-4,5-dihydrothiazole (thiazoline) intermediate. This intermediate is unstable and readily undergoes acid- or base-catalyzed dehydration (elimination of a water molecule) to form the stable, aromatic thiazole ring.[6]

(Note: DOT script requires image files to be rendered. This is a placeholder structure.)

Caption: The reaction mechanism for the Hantzsch synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure adapted from established Hantzsch synthesis methodologies.[1]

Reagents & Materials:

-

1-Bromo-3,3-dimethyl-2-butanone (1.0 eq) [CAS: 5469-26-1][7]

-

Thiourea (1.1 eq)

-

Ethanol (or Methanol), reagent grade

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) in ethanol (approx. 5-10 mL per gram of ketone).

-

Addition of Thiourea: Add thiourea (1.1 eq) to the solution. A slight excess of thiourea is used to ensure the complete consumption of the limiting α-haloketone.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled mixture into a beaker containing an excess of cold deionized water or a saturated solution of sodium bicarbonate. The basic solution neutralizes the hydrobromic acid (HBr) byproduct, causing the free base of the product to precipitate.

-

Stir the resulting suspension for 15-30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with several portions of cold deionized water to remove any remaining salts.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

-

Drying: Dry the purified product under vacuum to remove residual solvent.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis and characterization of the target compound.

Product Characterization

Confirming the identity and purity of the synthesized compound is a critical final step. Standard analytical techniques are employed for this purpose. While a full experimental dataset is proprietary, the expected spectral characteristics can be predicted based on the structure and data from analogous compounds.

Table 2: Expected Spectroscopic and Analytical Data

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | - A sharp singlet at ~1.2-1.4 ppm integrating to 9H, corresponding to the tert-butyl protons. - A broad singlet corresponding to the 2H of the -NH₂ group. Its chemical shift can vary. - A singlet for the C4-H proton on the thiazole ring, expected in the aromatic region. |

| ¹³C NMR (DMSO-d₆) | - Resonances for the tert-butyl carbons (quaternary and methyls). - A signal for the C2 carbon (attached to two nitrogens) at high chemical shift (~165-170 ppm). - Signals for the C4 and C5 carbons of the thiazole ring. |

| FT-IR (cm⁻¹) | - N-H stretching vibrations for the primary amine (two bands) in the 3200-3400 cm⁻¹ region. - C-H stretching for the tert-butyl group just below 3000 cm⁻¹. - A characteristic N-H scissoring (bending) vibration around 1610-1640 cm⁻¹. - C=N and C=C stretching vibrations of the thiazole ring. |

| Mass Spec. (ESI+) | - A prominent peak for the molecular ion [M+H]⁺ at m/z = 157.08. |

| Melting Point | A sharp melting point is expected for the pure, crystalline solid. |

Conclusion and Future Outlook

This compound represents a valuable chemical entity, synthesized efficiently through the time-honored Hantzsch reaction. This guide has detailed its chemical structure, provided a causal explanation of its synthetic mechanism, and outlined a reliable experimental protocol for its preparation. The strategic placement of the tert-butyl group makes this compound and its derivatives attractive candidates for further exploration in drug discovery programs. As researchers continue to probe the vast chemical space of heterocyclic scaffolds, understanding the synthesis and properties of foundational molecules like this is paramount for the development of the next generation of therapeutics.

References

-

Lead Sciences. 5-(tert-Butyl)-1,3,4-thiadiazol-2-amine. Available from: [Link]

-

PrepChem. Synthesis of 1-bromo-3,3-dimethyl-4-fluoro-2-butanone. Available from: [Link]

-

Filo. Synthesis of 1-bromo-3-methyl-2-butanone?. (2025-09-04). Available from: [Link]

-

Organic Syntheses. 1-bromo-3-methyl-2-butanone. Available from: [Link]

-

PubChem. 5-Butyl-1,3,4-thiadiazol-2-amine. Available from: [Link]

-

NIST WebBook. 2-Butanone, 1-bromo-3,3-dimethyl-. Available from: [Link]

-

Bertelsen, M., et al. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1986). Available from: [Link]

-

PubChem. 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine. Available from: [Link]

- Nemes, P., et al. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1986, 301-305.

-

ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. Available from: [Link]

-

Stevens, Erland. synthesis of thiazoles. (2019-01-19). YouTube. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

- Rahmani, R., et al. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).... South African Journal of Chemistry, 2018, 71, 137-148.

-

SpectraBase. N-(TERT.-BUTYL)-N-ISOPROPYL-5-METHYL-THIAZOL-2-AMINE. Available from: [Link]

-

CORE. Ab initio and DFT studies on structure, vibrational spectra of 4-tert-butyl-1,3-thiazol-2-amine (BTA). Available from: [Link]

-

PubChem. 4-tert-Butyl-1,3-thiazol-2-amine. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 299417-31-5 | FB133088 [biosynth.com]

- 3. 4-tert-Butyl-1,3-thiazol-2-amine | C7H12N2S | CID 2734202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine [cymitquimica.com]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 2-Butanone, 1-bromo-3,3-dimethyl- [webbook.nist.gov]

- 8. 1-Bromopinacolone - 1-Bromo-3,3-dimethyl-2-butanone [sigmaaldrich.com]

An In-Depth Technical Guide to 2-Amino-5-tert-butylthiazole: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-5-tert-butylthiazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its historical discovery, tracing its synthetic roots to the foundational work on 2-aminothiazoles. A detailed examination of its synthesis, including the pivotal King-Dodson modification of the Hantzsch thiazole synthesis, will be presented with a focus on the underlying reaction mechanisms and practical experimental protocols. Furthermore, this guide will summarize the key physicochemical properties of 2-amino-5-tert-butylthiazole and explore its applications as a crucial building block in the development of pharmacologically active agents.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and clinically approved drugs.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] The versatility of the 2-aminothiazole scaffold allows for extensive structural modifications, enabling the fine-tuning of its biological profile for specific therapeutic targets. The introduction of a bulky tert-butyl group at the 5-position, as seen in 2-amino-5-tert-butylthiazole, significantly influences the molecule's lipophilicity and steric interactions, making it a valuable synthon in drug discovery programs.

Discovery and Historical Context: The Evolution of 2-Aminothiazole Synthesis

The synthesis of 2-aminothiazoles has a rich history, with the most classical and widely used method being the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[2] This method involves the condensation of an α-haloketone with a thioamide.[2][3]

A significant advancement in the synthesis of 2-aminothiazoles came in 1945 from the work of R. M. Dodson and L. C. King. Their publication in the Journal of the American Chemical Society detailed a more direct, one-step method for the preparation of 2-aminothiazoles from ketones, thiourea, and a halogen (typically iodine or bromine).[4] This modification, often referred to as the King-Dodson reaction, circumvented the need for the pre-synthesis and isolation of the often lachrymatory and unstable α-haloketones, making the synthesis more practical and efficient.[5][6] While Dodson and King's seminal paper did not specifically report the synthesis of 2-amino-5-tert-butylthiazole, it laid the crucial groundwork for its subsequent preparation from pinacolone (3,3-dimethyl-2-butanone).

Synthesis of 2-Amino-5-tert-butylthiazole: The King-Dodson Approach

The most common and historically significant method for the synthesis of 2-amino-5-tert-butylthiazole is a direct application of the King-Dodson reaction. This one-pot procedure involves the reaction of pinacolone with thiourea in the presence of a halogen.

Reaction Mechanism

The reaction proceeds through an in-situ formation of the α-haloketone intermediate. The key steps are as follows:

-

Enolization: The ketone (pinacolone) undergoes acid- or base-catalyzed enolization to form its enol or enolate.

-

Halogenation: The enol/enolate attacks a molecule of the halogen (e.g., iodine) to form the α-haloketone, 1-halo-3,3-dimethyl-2-butanone.

-

Nucleophilic Attack: The sulfur atom of thiourea, a potent nucleophile, attacks the α-carbon of the haloketone, displacing the halide ion.

-

Cyclization: The amino group of the resulting intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon.

-

Dehydration: The tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

Caption: A simplified workflow of the King-Dodson synthesis of 2-amino-5-tert-butylthiazole.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of 2-amino-5-tert-butylthiazole.

Materials:

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Thiourea

-

Iodine

-

Ethanol (or other suitable solvent)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pinacolone and thiourea in ethanol.

-

Slowly add powdered iodine to the stirred solution. The reaction is exothermic, and the color of iodine will gradually fade.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

The product, 2-amino-5-tert-butylthiazole, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture).

Physicochemical Properties

A summary of the key physicochemical properties of 2-amino-5-tert-butylthiazole is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₂N₂S |

| Molecular Weight | 156.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 138-142 °C |

| Solubility | Soluble in most organic solvents |

| CAS Number | 16671-33-7 |

Applications in Drug Discovery and Development

2-Amino-5-tert-butylthiazole serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the tert-butyl group can enhance metabolic stability and improve binding affinity to biological targets.

Structure-Activity Relationship (SAR) Studies

The amino group at the 2-position and the thiazole ring itself provide multiple points for chemical modification, allowing for the exploration of structure-activity relationships. The tert-butyl group at the 5-position often serves as a lipophilic anchor, interacting with hydrophobic pockets in target proteins.

Caption: Key structural features of 2-amino-5-tert-butylthiazole for SAR studies.

Examples of Biologically Active Derivatives

Derivatives of 2-amino-5-tert-butylthiazole have been investigated for a range of biological activities. For instance, N-acylation of the 2-amino group can lead to compounds with potent anti-inflammatory or anticancer properties. Furthermore, the thiazole nitrogen can be quaternized to generate compounds with antimicrobial activity.

Conclusion

2-Amino-5-tert-butylthiazole, a compound with a rich history rooted in the development of 2-aminothiazole synthesis, continues to be a valuable tool for medicinal chemists. The efficient and practical synthesis, pioneered by the work of Dodson and King, allows for its ready availability. Its unique combination of a reactive amino group, a versatile thiazole core, and a lipophilic tert-butyl substituent makes it an attractive starting material for the design and synthesis of novel therapeutic agents. As our understanding of disease pathways deepens, the strategic application of this and other privileged scaffolds will undoubtedly lead to the discovery of new and effective medicines.

References

- Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

- Dodson, R. M., & King, L. C. (1945). The reaction of ketones with halogens and thiourea. Journal of the American Chemical Society, 67(12), 2242.

- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

- Kesicki, E. A., Bailey, M. A., Ovechkina, Y., Early, J. V., Alling, T., Bowman, J., ... & Parish, T. (2016). Synthesis and evaluation of the 2-aminothiazoles as anti-tubercular agents. PloS one, 11(5), e0155209.

- Gong, Y. D., Kim, Y. J., Kwon, H. J., & Han, S. Y. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase.

- Dodson, R. M., & King, L. C. (1946). The reaction of acetophenone with thiourea and oxidizing agents. Journal of the American Chemical Society, 68(5), 871.

Sources

- 1. The reaction of ketones with halogens and thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive exploration of the biological significance of aminothiazoles, delving into their multifaceted roles as therapeutic agents. We will dissect the structure-activity relationships that govern their efficacy, explore their mechanisms of action across various diseases, and provide insights into the experimental methodologies used to evaluate their potential. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering a blend of foundational knowledge and field-proven insights to guide future discovery and innovation in this exciting area of medicinal chemistry.

Introduction: The Rise of a Privileged Scaffold

The 2-aminothiazole core is considered a "privileged structure" in medicinal chemistry, a term coined to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets.[5][6][7][8] This promiscuity, when properly harnessed, allows for the development of potent and selective therapeutic agents. The inherent chemical properties of the aminothiazole ring, including its ability to participate in hydrogen bonding, hydrophobic interactions, and metal chelation, contribute to its versatility as a pharmacophore.[7]

The journey of aminothiazoles in medicine is marked by the successful development of several clinically approved drugs. For instance, Dasatinib , a potent kinase inhibitor used in the treatment of chronic myeloid leukemia, features a 2-aminothiazole core that is crucial for its activity.[1][9] Another example is Alpelisib , a PI3K inhibitor approved for certain types of breast cancer.[1][9] These successes have fueled further investigation into the therapeutic potential of this scaffold across a spectrum of diseases.

This guide will systematically explore the biological significance of aminothiazoles in key therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

Therapeutic Applications of Aminothiazole Derivatives

The broad biological activity of aminothiazole derivatives has led to their investigation in numerous therapeutic contexts.[2][3][4]

Anticancer Activity

The 2-aminothiazole scaffold is a cornerstone in the development of novel anticancer agents.[1][5][10] Its derivatives have demonstrated potent inhibitory activity against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[1][9]

Mechanism of Action in Oncology:

The anticancer effects of aminothiazole derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and metastasis. Prominent targets include:

-

Protein Kinases: Many aminothiazole-containing compounds are potent inhibitors of various protein kinases, such as Src/Abl, BRAF, and Epidermal Growth Factor Receptor (EGFR) kinases.[5] For example, Dasatinib dually inhibits BCR-ABL and Src family kinases.

-

Phosphatidylinositol 3-kinases (PI3Ks): The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer.[11] Aminothiazole derivatives like Alpelisib have been designed to specifically target PI3Kα.[1][9]

-

Tubulin Polymerization: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for cancer chemotherapy.[5]

-

Histone Deacetylases (HDACs): Inhibition of HDACs is another promising strategy in cancer therapy, and certain aminothiazole compounds have shown activity against these enzymes.[5]

Structure-Activity Relationship (SAR) Insights:

The anticancer potency of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[12]

-

Substitution at N-2: The amino group at the 2-position is a critical handle for modification. Acylation or arylation at this position can significantly modulate activity. For instance, the introduction of substituted benzoyl groups at the N-2 position has been shown to dramatically improve antitubercular activity, a principle that can be extrapolated to other therapeutic areas.[13]

-

Substitution at C-4 and C-5: The substituents at the 4 and 5-positions of the thiazole ring play a crucial role in target binding and selectivity. Lipophilic groups at these positions have been associated with enhanced antitumor activity.[12] For example, a 4-phenyl substituent is a common feature in many biologically active aminothiazoles.[14]

Data Summary: Anticancer Activity of Representative Aminothiazole Derivatives

| Compound | Target(s) | Cancer Cell Line(s) | Reported IC50/EC50 | Reference |

| Dasatinib | BCR-ABL, Src family kinases | Various leukemia cell lines | Nanomolar range | [1][9] |

| Alpelisib | PI3Kα | Breast cancer cell lines | Nanomolar range | [1][9] |

| SNS-032 | Cyclin-dependent kinases | Various cancer cell lines | Low nanomolar | [1] |

| KY-05009 | Traf2- and Nck-interacting kinase | Human lung adenocarcinoma (A549) | Low nanomolar | [1] |

| Compound 55 | Mycobacterium tuberculosis | - | 0.024 µM (MIC) | [13] |

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[15] Aminothiazole derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[2][16][17]

Mechanism of Action in Infectious Diseases:

The antimicrobial and antifungal mechanisms of aminothiazoles are diverse. Molecular docking studies suggest that in bacteria, they may inhibit enzymes like MurB, which is involved in peptidoglycan biosynthesis.[17] In fungi, the target is often CYP51 (14α-demethylase), an essential enzyme in ergosterol biosynthesis.[17][18] Notably, some aminothiazole antifungals retain their activity against fluconazole-resistant strains, indicating a different mechanism of action from traditional azole antifungals.[18]

Structure-Activity Relationship (SAR) Insights:

-

Antibacterial Activity: The antibacterial potency can be significantly influenced by the substituents on the thiazole ring. Some studies have shown that certain functionally substituted derivatives are more active than conventional antibiotics like ampicillin and streptomycin against specific bacterial strains.[16][17]

-

Antifungal Activity: For antifungal activity against pathogens like Histoplasma capsulatum and Cryptococcus neoformans, lipophilic bicyclic ring systems at the 5-position and specific amide substituents at the 2-position have been shown to enhance potency.[18][19]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. Aminothiazole derivatives have been investigated for their anti-inflammatory properties.[2][4]

Mechanism of Action in Inflammation:

A primary mechanism for the anti-inflammatory effects of some aminothiazoles is the inhibition of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a key mediator in the inflammatory process.[20] By reducing excessive NO production, these compounds can mitigate inflammatory damage.

Structure-Activity Relationship (SAR) Insights:

The inhibitory activity against iNOS is sensitive to the substitution pattern on the 2-aminothiazole ring. Introduction of appropriately sized substituents at the 4- and 5-positions can improve both inhibitory activity and selectivity for iNOS over other NOS isoforms.[20] However, bulky or hydrophilic substituents can diminish or abolish this activity.[20]

Neuroprotective Activity in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and prion diseases represent a significant unmet medical need. Aminothiazole derivatives have emerged as a promising scaffold for the development of neuroprotective agents.[21][22][23]

Mechanism of Action in Neurodegeneration:

-

Alzheimer's Disease: In models of Alzheimer's disease, certain 2-aminothiazoles have been shown to counteract tau-induced neuronal toxicity at nanomolar concentrations.[23] They have also demonstrated inhibitory effects against key enzymes and protein targets involved in the disease's pathogenesis, such as cholinesterases and the aggregation of Aβ and tau proteins.[22]

-

Prion Diseases: Aminothiazoles have been identified as potent inhibitors of prion (PrPSc) formation.[21] While the exact mechanism is still under investigation, it is believed that they do not act by directly rendering PrPSc susceptible to proteinase K digestion but rather by inhibiting its formation.[21]

Structure-Activity Relationship (SAR) Insights:

For antiprion activity, modifications to the aminothiazole core have been explored to improve potency and pharmacokinetic properties, such as brain exposure.[24][25]

Experimental Protocols for Evaluating Aminothiazole Derivatives

The successful development of aminothiazole-based therapeutics relies on robust and validated experimental protocols.

Synthesis of 2-Aminothiazole Derivatives

The most common and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis .[1][13]

Step-by-Step Hantzsch Synthesis Protocol:

-

Reactant Preparation: An α-haloketone is reacted with a thiourea or a substituted thiourea.

-

Cyclization: The reaction proceeds via a cyclization mechanism to form the 2-aminothiazole ring.

-

Purification: The product is typically purified by recrystallization or column chromatography.

Workflow Diagram: Hantzsch Thiazole Synthesis

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway Visualization

Targeting the PI3K/Akt/mTOR Pathway in Cancer:

Many novel aminothiazole-triazole hybrid compounds exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling cascade. [11]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by aminothiazole derivatives.

Future Perspectives and Conclusion

The 2-aminothiazole scaffold continues to be a fertile ground for drug discovery. [1][2]While significant progress has been made, several avenues for future research remain. The exploration of novel substitution patterns, the development of hybrid molecules combining the aminothiazole core with other pharmacophores, and the use of computational methods to guide rational drug design are all promising strategies. [11] However, it is also important to consider the potential for off-target effects and toxicity. The promiscuous nature of some 2-aminothiazoles can lead to them being identified as "frequent hitters" in high-throughput screening campaigns. [14]Additionally, the aminothiazole group has been classified as a potential toxicophore, susceptible to metabolic activation. [8]Therefore, careful toxicological evaluation is a critical component of the drug development process for this class of compounds.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

-

Tighadouini, S., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2215095. [Link]

-

Wunsch, M. I., et al. (2018). Synthesis and biological evaluation of aminothiazoles against Histoplasma capsulatum and Cryptococcus neoformans. Bioorganic & Medicinal Chemistry, 26(10), 2829-2841. [Link]

-

van der Pijl, F., et al. (2005). Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. Bioorganic & Medicinal Chemistry, 13(6), 2079-2087. [Link]

-

Tighadouini, S., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

-

Meissner, A., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 23(5), 1429-1434. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

-

Ueda, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin, 52(5), 634-637. [Link]

-

Edwards, J. A., et al. (2015). Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. ACS Medicinal Chemistry Letters, 6(10), 1075-1080. [Link]

-

El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 209, 112941. [Link]

-

Mortenson, D. E., et al. (2020). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 63(10), 5134-5145. [Link]

-

Slaninova, I., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(16), 4983. [Link]

-

Ayati, A., et al. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(5), 453-465. [Link]

-

Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 273-283. [Link]

-

Request PDF. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. [Link]

-

Request PDF. (2020). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). 2‐Aminothiazoles containing biological active molecules in recent drug discovery and development process. [Link]

-

Annadurai, S., et al. (2012). Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. Bioorganic & Medicinal Chemistry Letters, 22(24), 7719-7725. [Link]

-

El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

ResearchGate. (n.d.). Development of 2-aminothiazole core in anticancer therapeutic areas. [Link]

-

Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. [Link]

-

Arizona Board of Regents. (n.d.). Synthesis and biological activity of 2-aminothiazoles as novel inhibitors of PGE >2> production in cells. [Link]

-

Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. [Link]

-

El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Gever, J. R., et al. (2010). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. Antimicrobial Agents and Chemotherapy, 54(7), 2777-2784. [Link]

-

Sivaraman, R., & Ali, M. A. (2022). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Inflammopharmacology, 30(5), 1599-1616. [Link]

-

Costa, R., et al. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry, 5, 100842. [Link]

-

Le-Dévéhat, F., et al. (2011). Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. European Journal of Pharmaceutical Sciences, 43(5), 386-392. [Link]

-

Pieroni, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1431-1437. [Link]

-

ResearchGate. (n.d.). Drugs currently in use based on 2-aminothiazole skeleton. [Link]

-

ResearchGate. (n.d.). Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. [Link]

-

Li, Z., et al. (2013). 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease. ChemMedChem, 8(5), 847-857. [Link]

-

National Institutes of Health. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

-

Li, Z., et al. (2013). 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease. ChemMedChem, 8(5), 847-857. [Link]

-

ResearchGate. (n.d.). Examples of commercially available drugs containing a 2-aminothiazole moiety. [Link]

-

Wikipedia. (n.d.). 2-Aminothiazole. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis and biological evaluation of aminothiazoles against Histoplasma capsulatum and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-Tert-butyl-1,3-thiazol-2-amine

Introduction

5-Tert-butyl-1,3-thiazol-2-amine is a heterocyclic compound belonging to the esteemed 2-aminothiazole class of molecules. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectral characterization, and potential applications of this compound, with a particular focus on its relevance to researchers in drug discovery and development. The strategic placement of a bulky tert-butyl group at the 5-position of the thiazole ring is anticipated to significantly influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its interaction with biological targets.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound (CAS No: 299417-31-5) is presented below. It is important to note that while some data is derived from experimental sources, others are predicted values and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂S | |

| Molecular Weight | 156.25 g/mol | |

| CAS Number | 299417-31-5 | |

| Appearance | White to off-white solid (Predicted) | |

| Boiling Point | 253.2 ± 9.0 °C (Predicted) | |

| Density | 1.107 ± 0.06 g/cm³ (Predicted) | |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO (Predicted). Limited solubility in water. | |

| pKa (Strongest Basic) | 8.67 (Predicted for 2-aminothiazole) | [4] |

Synthesis and Reactivity

The most direct and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to yield the corresponding 2-aminothiazole.[5]

Synthetic Workflow

The synthesis of this compound can be achieved through a two-step process, starting with the α-bromination of pinacolone (3,3-dimethyl-2-butanone) to form 1-bromo-3,3-dimethyl-2-butanone, followed by the Hantzsch condensation with thiourea.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 1-Bromo-3,3-dimethyl-2-butanone

This protocol is adapted from a general procedure for the α-bromination of ketones.[6]

-

Reaction Setup: In a four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a dropping funnel, dissolve 3,3-dimethyl-2-butanone (pinacolone) (1.00 mole) in anhydrous methanol (600 mL).

-

Cooling: Cool the solution to 0-5 °C using an ice-salt bath with continuous stirring.

-

Bromination: Add bromine (1.00 mole) rapidly in a steady stream from the dropping funnel. Maintain the temperature between 0-5 °C during the addition.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour. The disappearance of the bromine color indicates the completion of the reaction.

-

Work-up: Pour the reaction mixture into 1 L of ice-water and extract with diethyl ether (3 x 200 mL). Combine the organic layers and wash with 10% aqueous potassium carbonate solution (200 mL) and then with water (2 x 200 mL).

-

Isolation: Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-bromo-3,3-dimethyl-2-butanone.[7]

Part B: Hantzsch Thiazole Synthesis of this compound

This protocol is a modification of the general Hantzsch thiazole synthesis.[5]

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) and thiourea (1.2 eq) in ethanol.

-

Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate or another suitable base to neutralize the hydrobromide salt formed during the reaction, which will precipitate the free amine.

-

Isolation: Collect the precipitate by filtration and wash with cold water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a solid.

Spectral Analysis (Predicted)

Due to a lack of published experimental data, the following spectral characteristics are predicted based on the structure of this compound and known data for structurally similar compounds.

¹H NMR Spectroscopy

-

tert-Butyl Protons (9H): A sharp singlet is expected around δ 1.3 ppm.

-

Amine Protons (2H): A broad singlet is anticipated in the region of δ 5.0-7.0 ppm. The chemical shift of these protons is dependent on the solvent and concentration.

-

Thiazole Proton (1H): A singlet corresponding to the proton at the C4 position of the thiazole ring is expected. Its chemical shift would be downfield, likely in the range of δ 6.5-7.5 ppm.

¹³C NMR Spectroscopy

-

Thiazole C2 (C-NH₂): Expected in the region of δ 165-175 ppm.

-

Thiazole C5 (C-tert-butyl): Anticipated around δ 140-150 ppm.

-

Thiazole C4: Expected in the region of δ 110-120 ppm.

-

tert-Butyl Quaternary Carbon: Predicted to be in the range of δ 30-40 ppm.

-

tert-Butyl Methyl Carbons: Expected around δ 28-32 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretching: As a primary amine, two bands are expected in the region of 3300-3500 cm⁻¹.

-

N-H Bending: A bending vibration for the primary amine is expected around 1600-1650 cm⁻¹.

-

C=N Stretching: A characteristic stretching vibration for the thiazole ring is anticipated in the region of 1500-1600 cm⁻¹.

-

C-H Stretching: Aliphatic C-H stretching from the tert-butyl group will be observed just below 3000 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 156.

-

Fragmentation: A significant fragment is expected at m/z = 141, corresponding to the loss of a methyl group ([M-15]⁺). Alpha-cleavage, common for amines, could lead to the formation of a stable tert-butyl cation at m/z = 57.[8]

Applications in Drug Development

The 2-aminothiazole moiety is a well-established pharmacophore in numerous clinically approved drugs, including antibiotics, anti-inflammatory agents, and kinase inhibitors.[1][2] The introduction of a tert-butyl group at the 5-position can confer several advantageous properties:

-

Increased Lipophilicity: The bulky and non-polar tert-butyl group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.[3]

-

Metabolic Stability: The tert-butyl group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life.

-

Modulation of Biological Activity: The steric bulk of the tert-butyl group can influence the binding orientation of the molecule to its biological target, potentially leading to enhanced potency and selectivity.

While specific biological activities for this compound have not been extensively reported, its structural features make it an attractive candidate for screening in various therapeutic areas, including:

-

Anticancer Research: Many kinase inhibitors incorporate the 2-aminothiazole scaffold.

-

Antimicrobial Drug Discovery: The thiazole nucleus is a key component of many antimicrobial agents.[3]

-

Anti-inflammatory Agents: Several anti-inflammatory compounds contain the 2-aminothiazole core.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis via the robust Hantzsch reaction is straightforward, and its physicochemical properties can be rationally predicted. The presence of the 5-tert-butyl group offers the potential for improved pharmacokinetic and pharmacodynamic properties compared to other 2-aminothiazole derivatives. Further experimental investigation into the physical, chemical, and biological properties of this compound is warranted to fully elucidate its potential in the development of novel therapeutics.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

PrepChem. Synthesis of 1-bromo-3,3-dimethyl-4-fluoro-2-butanone. Available from: [Link]

-

MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

-

YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

-

Organic Syntheses. 1-bromo-3-methyl-2-butanone. Available from: [Link]

-

PubMed Central. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Available from: [Link]

-

Filo. Synthesis of 1-bromo-3-methyl-2-butanone? Available from: [Link]

-

PrepChem. Preparation of 1-(p-chlorophenoxy)-3,3-dimethyl-4-chloro-2-butanone. Available from: [Link]

-

The Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

-

ChemBK. 1,1-Dibromo-3,3-dimethyl-2-butanone. Available from: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles. Available from: [Link]

-

Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]

-

NIST WebBook. 2-Amino-5-tert-butyl-1,3,4-thiadiazole. Available from: [Link]

-

SIELC Technologies. 1-Chloro-3,3-dimethyl-butan-2-one. Available from: [Link]

-

Chemical Synthesis Database. 1-chloro-3-methyl-2-butanone. Available from: [Link]

-

NIST WebBook. 2-Butanone, 1-bromo-3,3-dimethyl-. Available from: [Link]

- Google Patents. Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones.

-

PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Available from: [Link]

- Google Patents. Substituted 3,3-dimethyl-butan-2-ones, process for their preparation and their use as intermediate products.

-

National Institutes of Health. 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine. Available from: [Link]

-

SpectraBase. 4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine. Available from: [Link]

-

CORE. Ab initio and DFT studies on structure, vibrational spectra of 4-tert-butyl-1,3-thiazol-2-amine (BTA). Available from: [Link]

-

PubChem. 2-Amino-5-thio-substituted thiazole 25. Available from: [Link]

-

Supporting Information. Tert-butyl thiazol-2-ylcarbamate. Available from: [Link]

-

Wikipedia. 2-Aminothiazole. Available from: [Link]

-

Human Metabolome Database. 2-Aminothiazole. Available from: [Link]

-

MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

-

NIST WebBook. Aminothiazole. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Human Metabolome Database: Showing metabocard for 2-Aminothiazole (HMDB0245029) [hmdb.ca]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Butanone, 1-bromo-3,3-dimethyl- [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cdhfinechemical.com [cdhfinechemical.com]

5-Tert-butyl-1,3-thiazol-2-amine and its derivatives

An In-Depth Technical Guide to 5-Tert-butyl-1,3-thiazol-2-amine and its Derivatives for Modern Drug Discovery

Abstract

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs. Its unique electronic properties, hydrogen bonding capabilities, and rigid structure allow it to effectively interact with a wide range of biological targets. Within this important class, this compound serves as a pivotal core structure. The incorporation of a sterically demanding and lipophilic tert-butyl group at the 5-position imparts distinct physicochemical properties that can significantly enhance metabolic stability, membrane permeability, and binding affinity. This guide provides an in-depth exploration of the synthesis, chemical properties, and therapeutic potential of this compound and its derivatives, offering a technical resource for researchers and professionals in drug development.

The Strategic Importance of the 5-Tert-butyl-2-aminothiazole Scaffold

The enduring appeal of the 2-aminothiazole scaffold stems from its versatile biological activity profile, which includes anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The strategic placement of a tert-butyl group at the C5 position is a deliberate design choice aimed at leveraging its unique characteristics:

-

Metabolic Stability: The bulky tert-butyl group acts as a metabolic shield, sterically hindering enzymatic degradation (e.g., by cytochrome P450 enzymes) at or near the thiazole ring. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life.

-

Lipophilicity and Permeability: The non-polar nature of the tert-butyl group increases the overall lipophilicity of the molecule. This can enhance its ability to cross cellular membranes, a critical factor for reaching intracellular targets.

-

Receptor Interaction: The defined and rigid shape of the tert-butyl group can create specific and high-affinity van der Waals interactions within a protein's binding pocket, potentially leading to increased potency and selectivity.

Physicochemical Properties of the Core Moiety

A clear understanding of the core molecule's properties is fundamental for any derivatization program.

| Property | Value | Source |

| IUPAC Name | 4-tert-butyl-1,3-thiazol-2-amine | PubChem[3] |

| CAS Number | 74370-93-7 | PubChem[3] |

| Molecular Formula | C₇H₁₂N₂S | PubChem[3] |

| Molecular Weight | 156.25 g/mol | PubChem[3] |

| Appearance | Typically a solid | Inferred |

| Solubility | Moderately soluble in organic solvents (e.g., DMSO, DMF, Methanol), limited solubility in water.[4] | Inferred from similar structures |

Note: The prompt specified this compound (CAS 299417-31-5[5]), while more data is publicly available for its isomer, 4-tert-butyl-1,3-thiazol-2-amine. The properties are expected to be very similar.

Synthesis and Derivatization Strategies

The construction of the 5-tert-butyl-2-aminothiazole core and its subsequent derivatization are critical processes for generating compound libraries for screening.

Core Synthesis: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea.

To obtain the 5-tert-butyl isomer, the required α-haloketone is 1-bromo-3,3-dimethyl-2-butanone. The causality behind this choice is that the bromine atom provides the electrophilic site for the initial attack by the sulfur of the thiourea, while the adjacent pivaloyl group (tert-butyl ketone) ensures the final product has the tert-butyl group at the C5 position of the thiazole ring.

Caption: Hantzsch synthesis workflow for this compound.

Key Derivatization Pathways

The primary point for derivatization is the exocyclic amino group at the C2 position. This group can be readily modified through various reactions to explore structure-activity relationships (SAR).

Caption: Key derivatization strategies for the 2-aminothiazole core.

These modifications allow for the introduction of a wide array of functional groups, enabling fine-tuning of properties such as solubility, polarity, and the ability to form specific hydrogen bonds with the target protein.

Applications in Drug Discovery

Derivatives of the 2-aminothiazole scaffold are investigated across numerous therapeutic areas.[1][6] The 5-tert-butyl substitution pattern is particularly promising for developing kinase inhibitors and antimicrobial agents.

Case Study: Kinase Inhibition

Many 2-aminothiazole derivatives function as ATP-competitive kinase inhibitors. The thiazole ring acts as a bioisostere for the purine ring of ATP, while the 2-amino group forms a critical hydrogen bond with the "hinge region" of the kinase active site. The substituent at the 5-position, in this case, the tert-butyl group, projects into a hydrophobic pocket, enhancing binding affinity and selectivity.

Caption: Representative mechanism of action for a kinase inhibitor.

Antimicrobial Potential

Thiazole derivatives have shown significant promise as antimicrobial agents.[7] The mechanism can vary, but often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The lipophilicity conferred by the tert-butyl group can be advantageous for penetrating the complex cell walls of bacteria, particularly Gram-negative strains.

Experimental Protocol: Synthesis of a Representative Derivative

To ensure trustworthiness and reproducibility, this section provides a detailed, self-validating protocol for the synthesis of an N-acylated derivative, a common first step in a discovery campaign.

Objective: Synthesis of N-(5-tert-butyl-1,3-thiazol-2-yl)acetamide.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Pyridine (2.0 eq, as base and solvent)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10 minutes. Causality: The slow addition at low temperature controls the exothermic reaction and prevents side product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

-

Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using:

Future Perspectives and Conclusion

The this compound scaffold is a high-potential platform for the development of novel therapeutics. Its robust synthesis and the strategic advantages conferred by the tert-butyl group make it an attractive starting point for medicinal chemistry programs. Future research should focus on exploring diverse substitutions at the 2-amino position to build extensive SAR models and on screening these derivatives against a wide range of biological targets, including emerging drug-resistant microbial strains and novel cancer-related kinases. The integration of computational modeling with synthetic chemistry will further accelerate the discovery of potent and selective drug candidates based on this versatile core.

References

- 5-(tert-Butyl)-1,3,4-thiadiazol-2-amine - Lead Sciences.

- Synthesis of 5-tert-butyl-1,3,4-thiadiazol-2-amine - Benchchem.

- 5-(tert-Butyl)benzo[d]thiazol-2-amine - BLDpharm.

- This compound | 299417-31-5 - Biosynth.

- A Facile Synthesis of New Substituted Thiazol-2-amine Deriv

- CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine - CymitQuimica.

- 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine - PubChem.

- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues - PubMed Central.

- 5-Butyl-1,3,4-thiadiazol-2-amine - PubChem.

- 4-tert-Butyl-1,3-thiazol-2-amine - PubChem.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI.

- Thiazole derivatives: prospectives and biological applications - ResearchG

- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv

- Recent advances in the synthesis and utility of thiazoline and its deriv

- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - RSC Publishing.

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 2. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-tert-Butyl-1,3-thiazol-2-amine | C7H12N2S | CID 2734202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine [cymitquimica.com]

- 5. This compound | 299417-31-5 | FB133088 [biosynth.com]

- 6. Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-[2,1- b ]-thiazole and imidazo-[2,1- b ]-thiazole carboxamide triazole derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03318F [pubs.rsc.org]

- 7. One moment, please... [nanobioletters.com]

Methodological & Application

Synthesis of 5-Tert-butyl-1,3-thiazol-2-amine: A Detailed Protocol for Researchers

The 2-aminothiazole scaffold is a privileged structure in pharmaceutical sciences, appearing in a wide array of biologically active compounds. The introduction of a tert-butyl group at the 5-position can significantly influence the molecule's lipophilicity and metabolic stability, making 5-tert-butyl-1,3-thiazol-2-amine a sought-after intermediate for the synthesis of novel therapeutic agents.

This application note details a robust and efficient two-step synthesis of this compound, commencing with the α-bromination of 3,3-dimethyl-2-butanone (pinacolone) to yield the key intermediate, 1-bromo-3,3-dimethyl-2-butanone. This α-haloketone is subsequently condensed with thiourea via the well-established Hantzsch thiazole synthesis to afford the target compound.

I. Synthetic Strategy and Mechanism

The overall synthetic pathway is depicted below. The synthesis relies on the classic Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system from an α-halocarbonyl compound and a thioamide.[1][2]

Sources

Hantzsch thiazole synthesis for 5-tert-butyl derivatives

Beginning Research: Hantzsch

I've initiated a thorough search for reliable information on the Hantzsch thiazole synthesis. My focus is particularly keen on its use in generating 5-tert-butyl derivatives. I'm currently gathering details on reaction mechanisms and common substrates.

Expanding: Synthesis Protocol

I'm now diving into the experimental details. I'm focusing on the practical aspects – reagent prep, reaction setup, and workup. I plan to construct a table to summarize these procedures. My objective is to create a clear, reproducible synthesis protocol. I'm also including a DOT graph for mechanistic visualization.

Analyzing: Experimental Details

I'm now zeroing in on the practical synthesis, I'll be meticulously examining reactions, including reagent preparation, reaction setup and workup procedures. I'll need to summarize these procedures in a table for clarity. I'll include citations and aim for reproducible results. I also plan to draft an accompanying DOT graph to visualize experimental workflow.

Applications of 5-Tert-butyl-1,3-thiazol-2-amine in Drug Discovery: Application Notes and Protocols

A Senior Application Scientist's Guide

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and clinically approved drugs.[1][2][3] This heterocyclic motif offers a versatile template for designing molecules that can interact with a wide array of biological targets, leading to therapeutic applications in oncology, infectious diseases, and neurodegenerative disorders.[3][4][5] This guide focuses on the specific derivative, 5-tert-butyl-1,3-thiazol-2-amine, providing detailed application notes and experimental protocols for its exploration in a drug discovery setting. The introduction of a bulky, lipophilic tert-butyl group at the 5-position of the thiazole ring is a key structural modification that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Applications and Rationale

While specific biological data for this compound is not extensively published, we can infer its potential applications based on the well-documented activities of other 2-aminothiazole derivatives. The tert-butyl group can enhance membrane permeability and potentially confer selectivity for certain protein targets.

Anticancer Activity

The 2-aminothiazole core is found in several successful anticancer agents, including the kinase inhibitor Dasatinib.[3][5] Derivatives of this scaffold have demonstrated potent activity against a range of cancer cell lines, including those of the breast, lung, colon, and leukemia.[3][5][6]

Hypothesized Mechanism of Action: The primary mode of anticancer action for many 2-aminothiazole derivatives is the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. The this compound could potentially act as a competitive inhibitor at the ATP-binding site of kinases such as Src, Abl, or cyclin-dependent kinases (CDKs).[3]

Experimental Workflow for Anticancer Evaluation

Caption: Workflow for in vitro anticancer screening of this compound.

Antimicrobial Activity

Derivatives of 2-aminothiazole have shown promising activity against a spectrum of bacterial and fungal pathogens.[1][7] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant strains.

Hypothesized Mechanism of Action: The antimicrobial effects of 2-aminothiazoles can arise from various mechanisms, including the inhibition of essential enzymes in bacterial metabolic pathways or the disruption of cell wall synthesis. The lipophilic nature of the tert-butyl group may facilitate the compound's entry into microbial cells.

Antiprion Activity

Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of misfolded prion proteins (PrPSc).[4] High-throughput screening has identified 2-aminothiazoles as a promising class of compounds that can reduce the levels of PrPSc in infected cells.[4]

Hypothesized Mechanism of Action: The precise mechanism of antiprion activity for 2-aminothiazoles is still under investigation, but it is believed that they may interfere with the conversion of the normal prion protein (PrPC) to the misfolded PrPSc form or enhance the clearance of PrPSc.

Experimental Protocols

Protocol 1: In Vitro Anticancer Cell Viability Assay (MTT Assay)

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the cell plates and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plates for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Illustrative Data:

| Cell Line | IC50 of this compound (µM) |

| MCF-7 (Breast Cancer) | 8.5 |

| A549 (Lung Cancer) | 12.2 |

| HCT116 (Colon Cancer) | 9.8 |

This data is illustrative and represents a potential outcome based on the activities of similar 2-aminothiazole derivatives.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the MIC of this compound against bacterial strains using the broth microdilution method.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

DMSO

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of the compound in DMSO.

-

Perform a two-fold serial dilution of the compound in MHB in a 96-well plate to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

-

-

Inoculation:

-

Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add 50 µL of the bacterial suspension to each well of the microplate containing the compound dilutions.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

If using resazurin, add 30 µL to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

-

Signaling Pathway Inhibition

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]